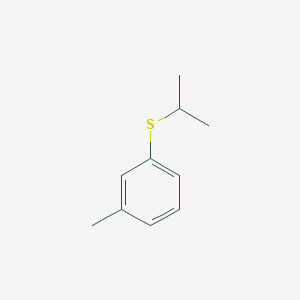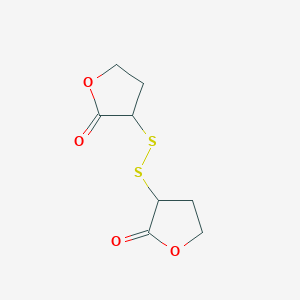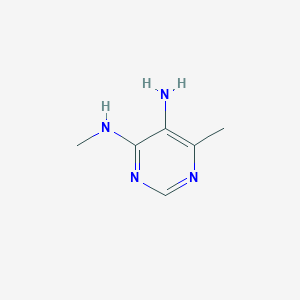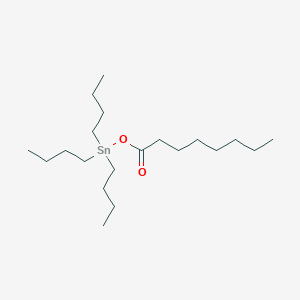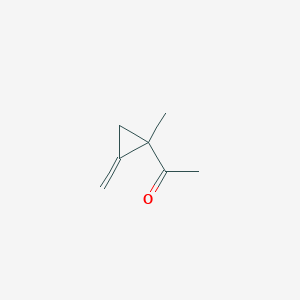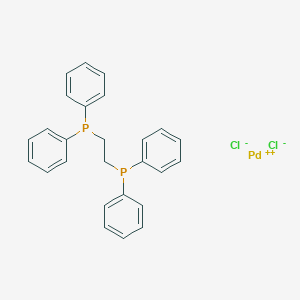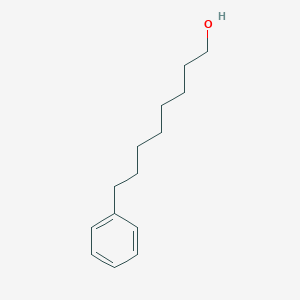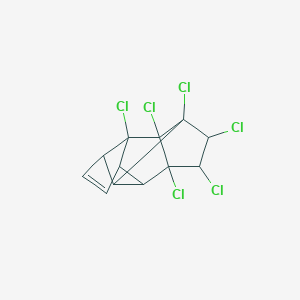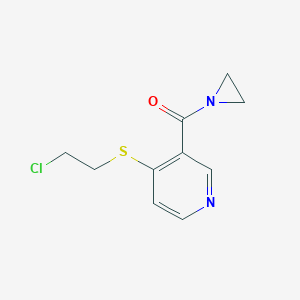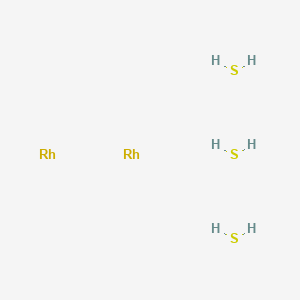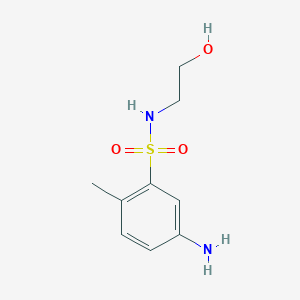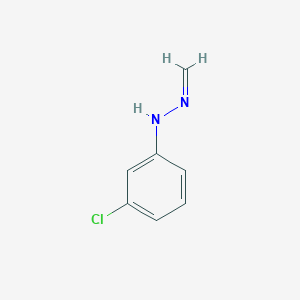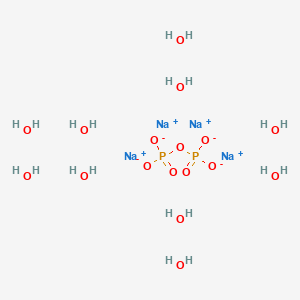![molecular formula C16H18N6O4S B078800 2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13153-28-1](/img/structure/B78800.png)
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent inhibitor of the P2X7 receptor, which plays a crucial role in the immune system and is involved in various physiological and pathological processes.
Mechanism Of Action
The P2X7 receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in the immune response. P2X7 receptor antagonist works by blocking the activation of the receptor, thereby reducing the release of pro-inflammatory cytokines and suppressing the immune response. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Biochemical And Physiological Effects
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α, thereby suppressing the immune response and reducing inflammation. In addition, P2X7 receptor antagonist has also been shown to have analgesic effects, as it reduces the release of substance P, a key mediator of pain. Moreover, P2X7 receptor antagonist has been shown to have neuroprotective effects, as it reduces the release of glutamate, a key mediator of neurotoxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of P2X7 receptor antagonist is its high potency and selectivity, which makes it suitable for various research applications. Moreover, P2X7 receptor antagonist has been extensively studied and validated in various in vitro and in vivo models, making it a reliable tool for scientific research. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which may affect the interpretation of experimental results. Therefore, careful experimental design and validation are required to ensure the specificity and reliability of the results.
Future Directions
There are various future directions for the research and development of P2X7 receptor antagonist. One of the potential applications of P2X7 receptor antagonist is in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and psoriasis. Moreover, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells. Furthermore, the development of more potent and selective P2X7 receptor antagonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
Synthesis Methods
The synthesis of P2X7 receptor antagonist involves multiple steps, starting with the reaction of 2,6-dichloropurine with 2-(pyridin-2-ylmethylsulfanyl)ethanamine to form 2-chloro-6-(pyridin-2-ylmethylsulfanyl)purine. This intermediate is then reacted with 5-(hydroxymethyl)oxolane-3,4-diol to obtain the final product, P2X7 receptor antagonist. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Scientific Research Applications
P2X7 receptor antagonist has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, neuropathic pain, and Alzheimer's disease. In addition, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells.
properties
CAS RN |
13153-28-1 |
|---|---|
Product Name |
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Molecular Formula |
C16H18N6O4S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O4S/c17-16-20-13-10(14(21-16)27-6-8-3-1-2-4-18-8)19-7-22(13)15-12(25)11(24)9(5-23)26-15/h1-4,7,9,11-12,15,23-25H,5-6H2,(H2,17,20,21) |
InChI Key |
HXUKVSGGBZUOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Other CAS RN |
13153-28-1 |
synonyms |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl) oxolane-3,4-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



